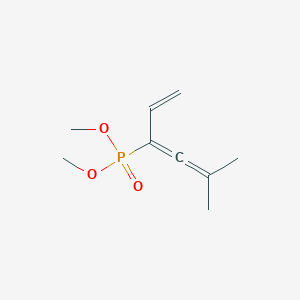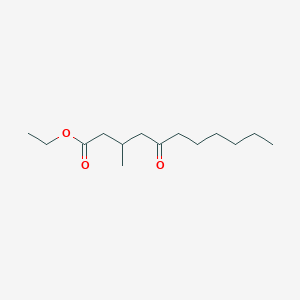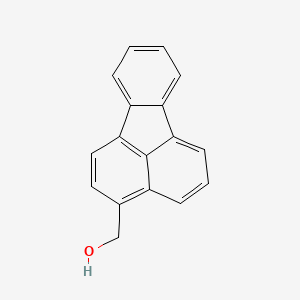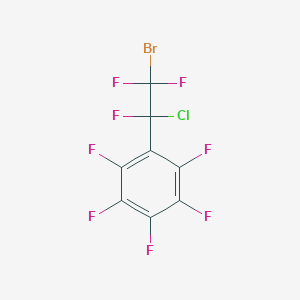
1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene is a halogenated aromatic compound It is characterized by the presence of multiple halogen atoms, including bromine, chlorine, and fluorine, attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene typically involves halogenation reactions. One common method is the reaction of pentafluorobenzene with 2-bromo-1-chloro-1,2,2-trifluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Chemical Reactions Analysis
1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological effects.
Medicine: Research is being conducted to explore its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene involves its interaction with molecular targets through halogen bonding and other interactions. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar compounds to 1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene include other halogenated aromatic compounds like:
- 1-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)cyclohexene
- 1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane
These compounds share similar halogenation patterns but differ in their specific structures and properties. The uniqueness of this compound lies in its specific combination of halogen atoms and the resulting chemical properties.
Properties
CAS No. |
66021-94-1 |
|---|---|
Molecular Formula |
C8BrClF8 |
Molecular Weight |
363.43 g/mol |
IUPAC Name |
1-(2-bromo-1-chloro-1,2,2-trifluoroethyl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C8BrClF8/c9-8(17,18)7(10,16)1-2(11)4(13)6(15)5(14)3(1)12 |
InChI Key |
QMRVFWUKHWZCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(F)(F)Br)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


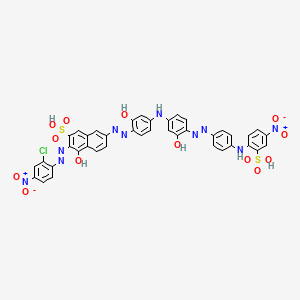
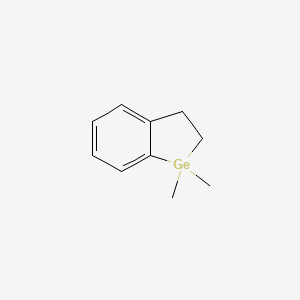

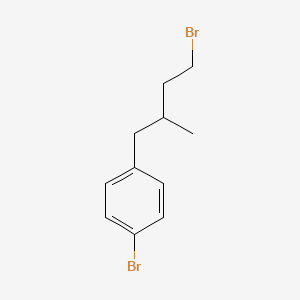
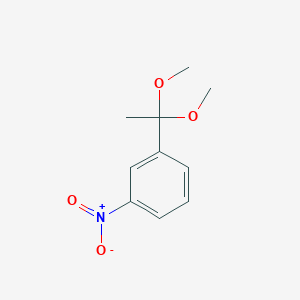
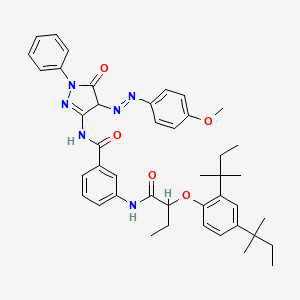
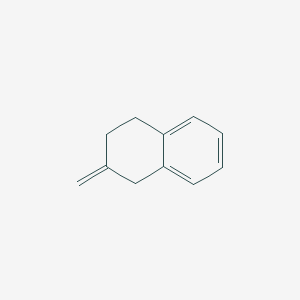
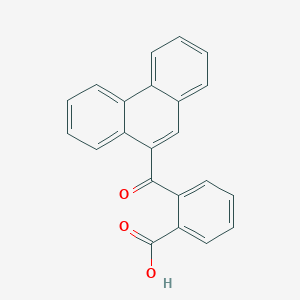
![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
